molecular formula C20H16N4O2 B11698589 4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide

4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11698589
M. Wt: 344.4 g/mol
InChI Key: NHXAUQIKTAQYCB-UHFFFAOYSA-N
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Description

4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the amino and benzamide groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .

Mechanism of Action

The mechanism of action of 4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of amino groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The benzoxazole core can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H16N4O2/c21-14-5-1-12(2-6-14)19(25)23-16-8-3-13(4-9-16)20-24-17-11-15(22)7-10-18(17)26-20/h1-11H,21-22H2,(H,23,25)

InChI Key

NHXAUQIKTAQYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)NC(=O)C4=CC=C(C=C4)N

Origin of Product

United States

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